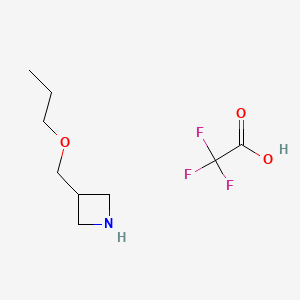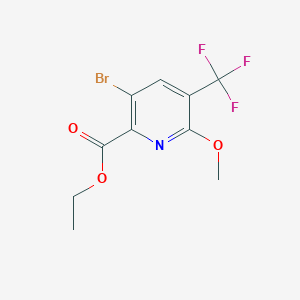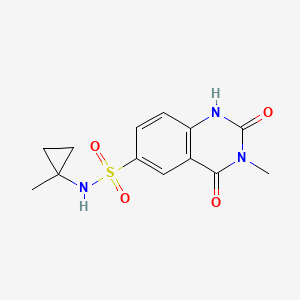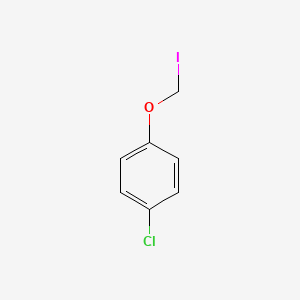
1-Chloro-4-(iodomethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(iodomethoxy)benzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where a chlorine atom and an iodomethoxy group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(iodomethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 1-chloro-4-methoxybenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(iodomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing chlorine or iodine.
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or alcohols.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
1-Chloro-4-(iodomethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(iodomethoxy)benzene in chemical reactions involves its ability to undergo nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and iodine atoms makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-methoxybenzene: Similar structure but lacks the iodine atom.
4-Iodoanisole: Similar structure but lacks the chlorine atom.
Uniqueness
1-Chloro-4-(iodomethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
CAS No. |
106261-89-6 |
|---|---|
Molecular Formula |
C7H6ClIO |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
1-chloro-4-(iodomethoxy)benzene |
InChI |
InChI=1S/C7H6ClIO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 |
InChI Key |
ISLBZGZAZPFIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
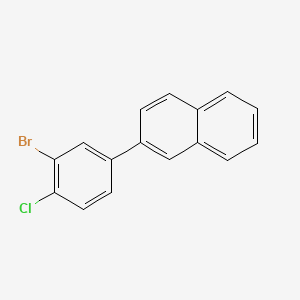

![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
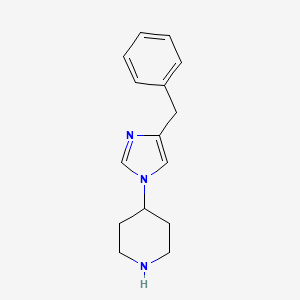

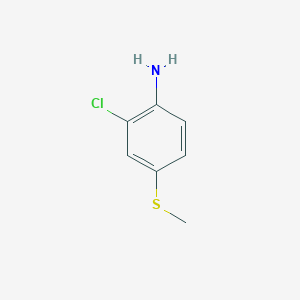
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

